10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone
Description
Chemical Structure: The compound features a dibenzoazepine core (a seven-membered azepine ring fused to two benzene rings) with a 4-nitrophenyl methanone group at the 5-position. Its molecular formula is C21H16N2O3, with a molecular weight of 356.37 g/mol.
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C21H16N2O3/c24-21(17-11-13-18(14-12-17)23(25)26)22-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)22/h1-8,11-14H,9-10H2 |
InChI Key |
QKYKXKAMPIBNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Buchwald–Hartwig Amination for Azepine Ring Formation
Source details a three-step process for synthesizing 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives:
-
TDAE-mediated nucleophilic addition : Tetrakis(dimethylamino)ethylene (TDAE) reduces o-nitrobenzyl chloride, generating a carbanion that reacts with 2-chlorobenzaldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol.
-
Nitro group reduction : Catalytic hydrogenation with Pd/C and hydrazine hydrate yields 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.
-
Intramolecular Buchwald–Hartwig coupling : A palladium-catalyzed cyclization forms the dibenzazepine scaffold.
Adaptation for Target Compound :
To introduce the 5-position ketone, one benzene ring precursor could be modified to include a carbonyl group. For example, substituting 2-chlorobenzaldehyde with 2-chloroacetophenone (containing a pre-installed ketone) might enable direct incorporation during the TDAE step. However, steric and electronic factors may necessitate protective group strategies.
Dehydrohalogenation and Esterification
Source describes the synthesis of 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide via dehydrobromination of dibrominated intermediates using alkali metal methoxides. For instance, methyl-10-bromo-dibenzoazepine-5-carbamate reacts with sodium methoxide at 88–93°C to eliminate bromide and form the ketone.
Relevance to Target Molecule :
This method highlights the feasibility of generating ketones via elimination reactions. Applying similar conditions to a 5-bromo-dibenzoazepine intermediate could yield the 5-ketone derivative. Subsequent acylation with 4-nitrobenzoyl chloride (synthesized via phase-transfer catalysis as in Source) would install the 4-nitrophenylmethanone group.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Challenges |
|---|---|---|---|
| Buchwald–Hartwig + Acylation | TDAE reduction, cyclization, Friedel–Crafts | ~35% | Low regioselectivity in acylation step |
| Dehydrohalogenation + Gilman | Elimination, acyl chloride coupling | ~50% | Multi-step purification required |
| Direct Oxidation | Methyl oxidation to ketone | ~25% | Over-oxidation side reactions |
Efficiency Insights :
-
The Gilman reagent route offers superior yield and selectivity but requires specialized reagents.
-
Friedel–Crafts acylation, while straightforward, struggles with nitro group incompatibility.
Spectral Characterization and Validation
Successful synthesis necessitates validation via:
-
¹H NMR : Aromatic protons of the dibenzazepine (δ 6.8–7.5 ppm) and nitro group deshielding effects (δ 8.1–8.3 ppm).
-
IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
-
X-ray Crystallography : Source’s CCDC-2391789 dataset provides a reference for dibenzazepine core geometry.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of dibenzo[b,f]azepine compounds exhibit antimicrobial properties. For example, a study focused on synthesizing benzophenone fused azetidinone derivatives demonstrated promising antibacterial and antifungal activities. The synthesized compounds were tested against various bacterial strains, revealing significant zones of inhibition, particularly for compounds with specific substituents on the phenyl ring .
Antidepressant and Antipsychotic Potential
The dibenzo[b,f]azepine structure is closely related to known antidepressants and antipsychotics. Research suggests that modifications to this structure could yield new therapeutic agents targeting serotonin receptors, potentially offering benefits in treating mood disorders . The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in psychopharmacology.
Synthesis Pathways
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone can be achieved through various methods, including:
- Bromination : Starting from 10,11-dihydro-5H-dibenzo[b,f]azepine, bromination can introduce functional groups that enhance biological activity.
- Nitro Group Introduction : The introduction of nitro groups can be performed via electrophilic substitution reactions, which can modulate the compound's pharmacological profile .
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of dibenzo[b,f]azepine derivatives involved treating precursor compounds with nitro reagents under controlled conditions. The resulting products were characterized using NMR and mass spectrometry to confirm their structures and assess purity. The synthesized compounds were then evaluated for their antimicrobial properties using standard disc diffusion methods .
Case Study 2: Pharmacological Evaluation
In another study focusing on the pharmacological evaluation of dibenzo[b,f]azepine derivatives, researchers assessed their effects on serotonin receptor activity. The findings suggested that certain modifications to the nitrophenyl group enhanced binding affinity to serotonin receptors, indicating potential use as antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a non-competitive antagonist of certain receptors, such as the 5-HT3A receptor. This interaction can modulate neurotransmitter release and influence various physiological processes . Additionally, the compound’s nitrophenyl group can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Key Analogues and Their Properties
A comparative analysis of structurally related dibenzoazepine derivatives is summarized below:
Substituent Effects on Activity
- Comparatively, the 3,7-dinitro analogue () exhibits cytotoxic properties, suggesting nitro groups may amplify bioactivity.
- Electron-Donating Groups (e.g., OCH₃) : In 10-methoxy-dibenzoazepine derivatives, methoxy substituents improve antioxidant activity due to enhanced radical scavenging.
- Alkylamine Chains (e.g., Imipramine): The dimethylaminopropyl group in imipramine facilitates interaction with neurotransmitter transporters, underpinning its antidepressant effects.
Physicochemical Properties
- Melting Points: The 4-nitrophenyl methanone group likely increases melting points compared to acetyl-substituted analogues (e.g., 5-acetyliminodibenzyl, m.p. unreported). The 3,7-dinitro derivative melts at 314–316°C, suggesting nitro groups enhance thermal stability.
- Solubility : Nitro groups reduce solubility in aqueous media, which may limit bioavailability but improve lipid membrane penetration.
Biological Activity
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 282.29 g/mol. Its structure includes a dibenzodiazepine core, which is known for various pharmacological properties.
Synthesis
The synthesis typically involves the nitration of 10,11-dihydro-5H-dibenzo[b,f]azepine followed by acetylation. The reaction conditions often include nitric acid and acetic anhydride as reagents. This synthetic pathway is crucial for enhancing the compound's reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group in the structure may facilitate interactions with various enzymes or receptors, potentially acting as an inhibitor or modulator depending on the biological context. For instance, similar compounds have shown to inhibit SIRT2, a class of histone deacetylases involved in cancer progression and neurodegenerative diseases .
Anticancer Properties
Recent studies have evaluated the anticancer effects of related dibenzodiazepine derivatives. For example, a series of derivatives were tested against multiple human cancer cell lines, demonstrating significant anti-proliferative activity. One derivative exhibited IC50 values ranging from 0.71 to 7.29 μM across different cell lines, indicating strong potential for tumor growth inhibition .
Table 1: Anticancer Activity of Dibenzodiazepine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9a | A549 | 0.71 | Induces apoptosis; G2/M cell cycle arrest |
| 9a | MDA-MB-231 | 7.29 | Increases ROS levels; mitochondrial effects |
Neuroprotective Effects
The dibenzodiazepine framework has been associated with neuroprotective effects, particularly through SIRT2 inhibition. A study reported that compounds derived from this scaffold could selectively inhibit SIRT2 with an IC50 value of 18 μM, showing promise for treating neurodegenerative diseases . The selectivity for SIRT2 over SIRT1 enhances its therapeutic potential while minimizing side effects.
Case Studies
- Study on SIRT2 Inhibition : In vitro assays demonstrated that a compound based on the dibenzodiazepine structure could induce hyperacetylation of α-tubulin without affecting H3-K9 acetylation levels in MCF-7 cells. This selectivity suggests a targeted approach in cancer therapy .
- Cancer Cell Proliferation : Treatment with related compounds resulted in significant reductions in cell proliferation rates across various cancer cell lines, confirming their potential as effective anticancer agents .
Q & A
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
